![molecular formula C14H11F3N2O4 B5616868 N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B5616868.png)

N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives, including those with complex substituents like furylmethyl and benzodioxolyl groups, often involves reactions between isocyanates and amines. For example, benzofuryl substituted unsymmetrical ureas can be synthesized via reactions of benzofuroyl isocyanate with various aromatic amines under specific conditions, such as microwave irradiation, which offers advantages like mild reaction conditions and high yields (Chai et al., 2009).

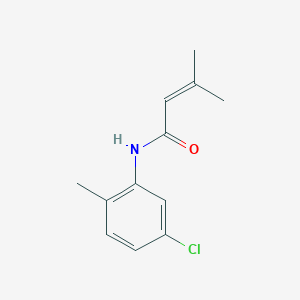

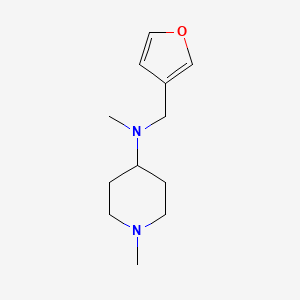

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their chemical behavior and potential applications. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, a related compound, was characterized using X-ray crystallography, NMR, MS, and IR techniques. Its urea scaffold exhibits a planar configuration due to intramolecular N–H···O hydrogen bonding (Song et al., 2008). This planarity and hydrogen bonding are common features in urea derivatives, influencing their chemical reactivity and interactions.

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, primarily influenced by their functional groups. The urea group, for instance, can participate in hydrogen bonding, affecting the compound's solubility and reactivity. In the study of polysulfonylamines, a urea compound exhibited non-planar geometry at nitrogen and an amide single bond, showcasing the diverse structural configurations possible within urea derivatives and their impact on chemical properties (Dalluhn et al., 2001).

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O4/c15-13(16,17)14(22-10-5-1-2-6-11(10)23-14)19-12(20)18-8-9-4-3-7-21-9/h1-7H,8H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTWCSGEZCYYBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Furan-2-YL)methyl]-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-YL]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5616789.png)

![1-(5-{1-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5616795.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5616800.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5616812.png)

![1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide](/img/structure/B5616817.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5616837.png)

![N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5616845.png)

![4-[4-(dimethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5616882.png)